molecular formula C17H16N2O2S B15006201 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethoxybenzamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethoxybenzamide

Cat. No.: B15006201
M. Wt: 312.4 g/mol
InChI Key: BIRSAKUGIREZAK-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethoxybenzamide is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethoxybenzamide apart is its unique combination of the cyclopenta[b]thiophene core and the ethoxybenzamide moiety. This structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethoxybenzamide

InChI

InChI=1S/C17H16N2O2S/c1-2-21-14-8-4-3-6-12(14)16(20)19-17-13(10-18)11-7-5-9-15(11)22-17/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,20)

InChI Key

BIRSAKUGIREZAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

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